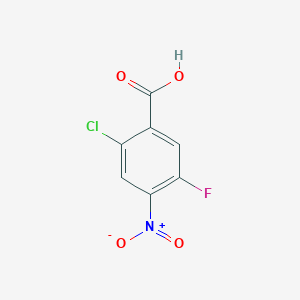

2-Chloro-5-fluoro-4-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-fluoro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H3ClFNO4 and a molecular weight of 219.55 g/mol . It is a white to orange to green powder or crystal that is soluble in methanol . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

2-Chloro-5-fluoro-4-nitrobenzoic acid can be synthesized through the fluorination and chlorination of nitrobenzoic acid . The preparation involves the hydrolysis of a precursor compound in an acidic medium, such as hydrochloric acid, at elevated temperatures (80-120°C) to yield the desired product . Industrial production methods often involve recrystallization from a mixed solvent of methanol and water to achieve high purity and yield .

Analyse Chemischer Reaktionen

2-Chloro-5-fluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles . The major products formed from these reactions include substituted benzoic acids and their derivatives .

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-fluoro-4-nitrobenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of antifungal agents like Albaconazole.

Industry: The compound is utilized in the production of high-performance polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-fluoro-4-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action include the inhibition of fungal cell wall synthesis, making it effective as an antifungal agent .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5-fluoro-4-nitrobenzoic acid can be compared with similar compounds such as:

2-Chloro-4-fluoro-5-nitrobenzoic acid: Similar in structure but with different substitution patterns.

4-Chloro-2-fluoro-5-nitrobenzoic acid: Another structural isomer with different chemical properties.

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: Contains additional chlorine atoms, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in pharmaceuticals and industrial processes .

Biologische Aktivität

2-Chloro-5-fluoro-4-nitrobenzoic acid (CFNBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, particularly in cancer therapy.

CFNBA can be synthesized through a series of chemical reactions involving nitration and chlorination of benzoic acid derivatives. The production process typically involves nitration of 2-chlorobenzoic acid, followed by purification steps to yield the final product with high purity and yield rates exceeding 90% in various methods .

Antitumor Activity

Recent studies have highlighted the antitumor properties of CFNBA and its metal complexes. Research indicates that CFNBA can induce apoptosis in various cancer cell lines, specifically A549 (lung cancer) and Caco-2 (colon adenocarcinoma) cells. The study demonstrated that metal complexes formed with CFNBA exhibited significant growth suppression of these cancer cells, with IC50 values as low as 0.00053 µM for certain complexes .

Table 1: Antitumor Activity of CFNBA Complexes

| Complex | Cell Line | IC50 (µM) | Growth Suppression (%) at 60 µM |

|---|---|---|---|

| Complex 1 | A549 | 8.82 | 75.70 |

| Complex 2 | Caco-2 | 0.00053 | 72.70 |

| Complex 3 | Caco-2 | 1.69 | 59.57 |

These findings suggest that CFNBA and its metal complexes may serve as promising candidates for the development of new anticancer therapies.

The mechanism by which CFNBA induces apoptosis appears to involve proteasome inhibition, which is particularly effective in cancer cells due to their higher dependency on proteasomal degradation pathways compared to normal cells . This selective action provides a potential therapeutic advantage in targeting malignant cells while sparing healthy tissues.

Other Biological Activities

In addition to its antitumor effects, CFNBA has been noted for other biological activities:

- Antibacterial and Antifungal Properties : Compounds related to benzoic acids, including CFNBA, have shown significant antibacterial and antifungal activities, making them candidates for further exploration in antimicrobial therapy .

- Anti-inflammatory Effects : Some studies suggest that benzoic acid derivatives may also exhibit anti-inflammatory properties, although specific research on CFNBA's anti-inflammatory activity remains limited.

Case Studies

A notable case study involved the evaluation of CFNBA's efficacy in combination with other therapeutic agents against resistant cancer cell lines. The study found enhanced cytotoxic effects when CFNBA was used alongside conventional chemotherapeutics, indicating potential for combination therapies .

Eigenschaften

IUPAC Name |

2-chloro-5-fluoro-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUZKEKXMXCKHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.